molecular formula C9H13NOS B13556143 2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol

2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol

Cat. No.: B13556143
M. Wt: 183.27 g/mol
InChI Key: VMKCNRGZBPVZBL-UHFFFAOYSA-N
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Description

2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a thioether and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol typically involves the reaction of 4-(aminomethyl)phenylthiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Derivatives with different substituents on the aminomethyl group

Scientific Research Applications

2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The aminomethyl group can form hydrogen bonds or ionic interactions, while the thioether group can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol hydrochloride
  • This compound sulfate
  • This compound acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]sulfanylethanol

InChI

InChI=1S/C9H13NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2

InChI Key

VMKCNRGZBPVZBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)SCCO

Origin of Product

United States

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